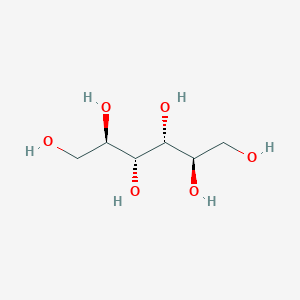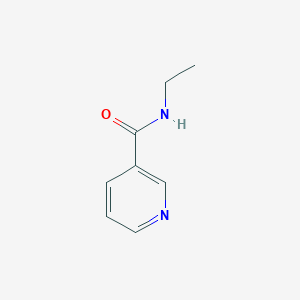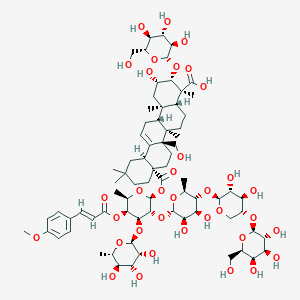
ONJISAPONINE B
Vue d'ensemble
Description
Onjisaponin B is a triterpenoid saponin derived from the roots of Polygala tenuifolia, a plant commonly used in traditional Chinese medicine. This compound has garnered significant attention due to its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease .
Applications De Recherche Scientifique
Chemistry: Onjisaponin B serves as a valuable compound for studying the structure-activity relationships of triterpenoid saponins.
Medicine: Onjisaponin B exhibits neuroprotective effects, reduces β-amyloid production, and improves cognitive impairments in animal models of Alzheimer’s disease
Mécanisme D'action
Onjisaponin B exerts its effects through several molecular targets and pathways:
Autophagy Induction: Onjisaponin B enhances autophagy by activating the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways.
Protein Degradation: It accelerates the degradation of mutant α-synuclein and huntingtin proteins, which are associated with Parkinson’s disease and Huntington’s disease, respectively.
Neuroprotection: Onjisaponin B reduces oxidative stress and inflammation, providing neuroprotective effects in various models of neurodegenerative diseases.
Safety and Hazards
According to the safety data sheet of Sinegin 3 (another name for Senegin III), it’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . In case of accidental release, it’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Orientations Futures
Senegin III has potential for clinical therapy in the future, and its pharmacological research has high value for precise treatment and clinical application . This compound provides a systematic review of senegin III, and lays the foundation for follow-up clinical research and application of senegin III .
Analyse Biochimique
Biochemical Properties
Onjisaponin B plays a crucial role in biochemical reactions, particularly in the modulation of autophagy. It has been shown to enhance autophagy and accelerate the degradation of mutant α-synuclein and huntingtin proteins in PC-12 cells . This compound interacts with several key biomolecules, including AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR), which are pivotal in the regulation of autophagy . Onjisaponin B induces autophagy via the AMPK-mTOR signaling pathway, highlighting its potential as a neuroprotective agent .
Cellular Effects
Onjisaponin B exerts significant effects on various cell types and cellular processes. In PC-12 cells, it enhances autophagy, leading to the accelerated degradation of mutant proteins associated with neurodegenerative diseases . This compound influences cell function by modulating cell signaling pathways, particularly the AMPK-mTOR pathway, which is crucial for maintaining cellular homeostasis . Additionally, Onjisaponin B has been shown to attenuate glutamate release in rat astrocytes, thereby reducing excitotoxicity and providing neuroprotection .
Molecular Mechanism
The molecular mechanism of Onjisaponin B involves its interaction with key signaling pathways and biomolecules. It induces autophagy by activating AMPK and inhibiting mTOR, leading to the formation of autophagosomes and the subsequent degradation of mutant proteins . Onjisaponin B also regulates the expression of p65 and caspase-3, which are involved in the cellular response to radiation injury . These interactions highlight the compound’s multifaceted role in modulating cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Onjisaponin B have been observed to change over time. Studies have shown that Onjisaponin B remains stable and effective in inducing autophagy over extended periods The compound’s stability and degradation profile suggest that it can maintain its biochemical activity over time, making it a promising candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of Onjisaponin B vary with different dosages in animal models. In studies involving mice, Onjisaponin B has been shown to attenuate experimental depression and improve cognitive function at specific dosages . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications . The compound’s dosage-dependent effects underscore the importance of precise dosing in achieving desired therapeutic outcomes.
Metabolic Pathways
Onjisaponin B is involved in several metabolic pathways, particularly those related to autophagy and neuroprotection. It interacts with enzymes such as AMPK and mTOR, which play critical roles in cellular metabolism and energy homeostasis . By modulating these pathways, Onjisaponin B influences metabolic flux and metabolite levels, contributing to its overall biochemical activity and therapeutic potential .
Transport and Distribution
The transport and distribution of Onjisaponin B within cells and tissues involve interactions with specific transporters and binding proteins. Studies have shown that Onjisaponin B can be effectively transported into cells, where it accumulates and exerts its biochemical effects . The compound’s ability to localize within specific cellular compartments is crucial for its activity, particularly in the context of autophagy and neuroprotection .
Subcellular Localization
Onjisaponin B exhibits specific subcellular localization patterns that are essential for its function. It is primarily localized within autophagosomes and lysosomes, where it facilitates the degradation of mutant proteins . This subcellular targeting is mediated by post-translational modifications and specific targeting signals that direct Onjisaponin B to these compartments . The compound’s precise localization is critical for its role in modulating autophagy and maintaining cellular homeostasis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Onjisaponin B involves the extraction of the compound from the roots of Polygala tenuifolia. The process typically includes the following steps:
Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.
Purification: The extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate Onjisaponin B.
Characterization: The isolated compound is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure.
Industrial Production Methods: Industrial production of Onjisaponin B follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and automated extraction systems enhances the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Onjisaponin B undergoes various chemical reactions, including:
Oxidation: Onjisaponin B can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in Onjisaponin B, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the Onjisaponin B molecule, enhancing its therapeutic potential.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of Onjisaponin B, each with unique biological activities and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Onjisaponin B can be compared with other triterpenoid saponins such as:
Polygalacic Acid: Another compound derived from Polygala tenuifolia, known for its neuroprotective effects.
Senegenin: A saponin with similar autophagy-inducing properties.
Tenuigenin: Exhibits neuroprotective and cognitive-enhancing effects.
Uniqueness: Onjisaponin B stands out due to its potent autophagy-inducing effects and its ability to degrade mutant proteins associated with neurodegenerative diseases. Its unique mechanism of action and broad therapeutic potential make it a valuable compound for further research and development .
Propriétés
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H112O35/c1-30-44(81)48(85)53(90)63(99-30)107-59-58(105-43(80)17-12-33-10-13-34(97-9)14-11-33)32(3)101-67(60(59)108-64-56(93)51(88)57(31(2)100-64)106-62-52(89)47(84)40(28-98-62)104-65-54(91)49(86)45(82)38(26-76)102-65)110-69(96)74-21-20-70(4,5)24-36(74)35-15-16-41-71(6)25-37(79)61(109-66-55(92)50(87)46(83)39(27-77)103-66)73(8,68(94)95)42(71)18-19-72(41,7)75(35,29-78)23-22-74/h10-15,17,30-32,36-42,44-67,76-79,81-93H,16,18-29H2,1-9H3,(H,94,95)/b17-12+/t30-,31-,32+,36-,37-,38+,39+,40+,41+,42+,44-,45-,46+,47-,48+,49-,50-,51-,52+,53+,54+,55+,56+,57-,58-,59-,60+,61-,62-,63-,64-,65-,66-,67-,71+,72+,73-,74-,75-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTBHNPMHXYCII-KJCIHCEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC(=O)C67CCC(CC6C8=CCC9C(C8(CC7)CO)(CCC1C9(CC(C(C1(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC=C(C=C1)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)O)OC(=O)[C@@]67CC[C@@]8(C(=CC[C@H]9[C@]8(CC[C@@H]1[C@@]9(C[C@@H]([C@@H]([C@@]1(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]6CC(CC7)(C)C)CO)C)OC(=O)/C=C/C1=CC=C(C=C1)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H112O35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1573.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



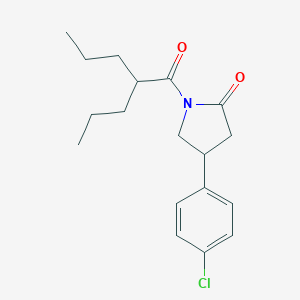

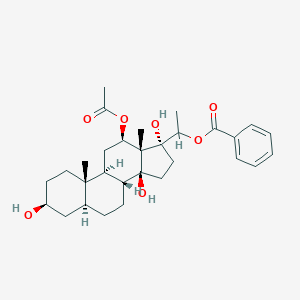
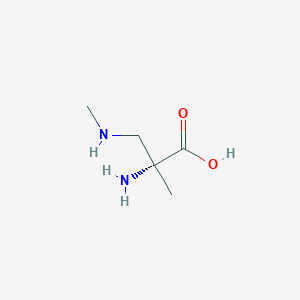
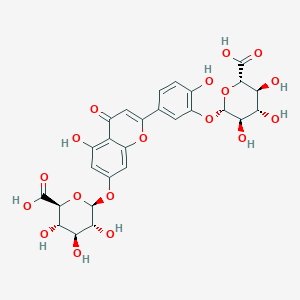
![2-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B150342.png)

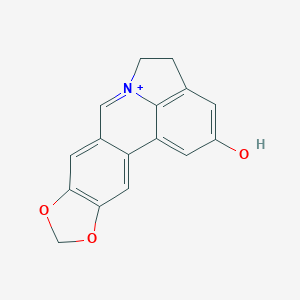
![2-Carbamoyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B150350.png)

![(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150354.png)
